molecular formula C20H24FN3O2 B2419082 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2320458-34-0

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2419082
CAS No.: 2320458-34-0
M. Wt: 357.429
InChI Key: BROWBMYENJUMPP-UHFFFAOYSA-N
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Description

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C20H24FN3O2 and its molecular weight is 357.429. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research demonstrates the potential of piperidine-containing pyrimidine derivatives in antibacterial applications. Microwave-assisted synthesis has been utilized to produce compounds with significant antibacterial properties, highlighting the role of such chemical structures in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Synthesis Approaches

A one-pot Biginelli synthesis method has been reported for the creation of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties, showcasing an efficient and straightforward approach to synthesizing complex molecules (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Crystallographic Studies

Crystallographic analyses of compounds such as risperidone chloride hydrate and its crystalline forms have provided detailed insights into the molecular structures of complex organic compounds, contributing to our understanding of their physical and chemical properties (Wang & Pan, 2006).

Corrosion Inhibition

The study of piperidine derivatives has extended to applications in corrosion inhibition, where quantum chemical and molecular dynamic simulation studies predict the inhibition efficiencies of these compounds on iron corrosion, indicating their potential utility in industrial applications (Kaya et al., 2016).

Drug Development

Investigations into orexin receptor mechanisms have employed specific piperidine derivatives to evaluate their effects on compulsive food consumption, indicating the relevance of these compounds in developing therapeutic agents for eating disorders (Piccoli et al., 2012).

Properties

IUPAC Name

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-14-15(2)22-13-23-20(14)26-12-17-7-9-24(10-8-17)19(25)11-16-3-5-18(21)6-4-16/h3-6,13,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROWBMYENJUMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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